N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
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Overview
Description
N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a versatile chemical compound extensively used in scientific research due to its diverse applications in fields like pharmaceuticals, organic synthesis, and materials science. This compound offers promising opportunities for developing novel compounds with enhanced properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves the reaction of specific amines with benzoyl chloride derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps such as recrystallization or chromatography to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is utilized in various scientific research applications:
Pharmaceuticals: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Materials Science: Employed in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-Trimethyl-1,3-propanediamine
- 3-(Dimethylamino)-N-methylpropylamine
- Methyl [3-(dimethylamino)propyl]amine
Uniqueness
N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N,3,4-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11-5-6-13(9-12(11)2)14(17)16(4)15(3)7-8-20(18,19)10-15/h5-6,9H,7-8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUVLHIKHPFGOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.